Dodecenone, dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecenone, dimethyl- is a chemical compound that belongs to the class of bicyclic ketones It is characterized by its unique structure, which includes a dodecenone framework with two methyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecenone, dimethyl- can be achieved through several methods. One notable method involves the Rh(I)-catalyzed intramolecular [2 + 2 + 1] cycloaddition of allenenes. This method allows for the construction of the tricyclo[6.4.0.01,5]dodecenone framework in satisfactory yields . The reaction conditions typically involve the use of rhodium catalysts and carbon monoxide as a reactant.
Industrial Production Methods
Industrial production methods for dodecenone, dimethyl- are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to minimize environmental impact and improve efficiency. This includes the use of phosgene-free processes and the development of environmentally benign synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecenone, dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ketone functional group and the double bond in the dodecenone framework.
Common Reagents and Conditions
Common reagents used in the reactions of dodecenone, dimethyl- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from the reactions of dodecenone, dimethyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dodecenone, dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Its unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of dodecenone, dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The compound’s cytotoxic effects are linked to its interaction with cellular components, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.3.0]nonenones: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
Tricyclo[6.4.0.01,5]dodecenones: These compounds have a similar tricyclic framework but may have different substituents and functional groups.
Uniqueness
Dodecenone, dimethyl- is unique due to its specific dodecenone framework and the presence of two methyl groups.
Eigenschaften
Molekularformel |
C14H26O |
---|---|
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
2-methyltridec-4-en-3-one |
InChI |
InChI=1S/C14H26O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
IREZCZAGJMXSCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.